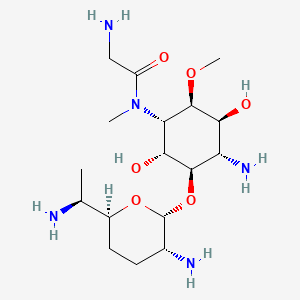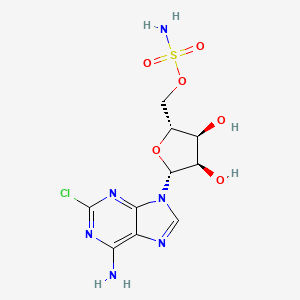
N-(1,2-benzoxazol-3-yl)-4-methylbenzamide
Overview
Description
Bamb-4 is a highly membrane-permeable inhibitor of inositol-1,4,5-trisphosphate-3-kinase A (ITPKA). It acts by suppressing the metastasis-promoting effect of ITPKA in lung tumor cells.
Scientific Research Applications
Cancer Treatment Research
The compound AZD4877, structurally related to N-(1,2-benzoxazol-3-yl)-4-methylbenzamide, has been identified as a potential anticancer agent. This compound functions as a kinesin spindle protein (KSP) inhibitor, exhibiting high biochemical potency and suitable pharmaceutical properties for clinical development. It induces cell cycle arrest in mitosis, leading to cellular death, and has shown notable efficacy in vivo for cancer treatment (Theoclitou et al., 2011).
Sigma-2 Receptor Probing
Benzamide analogs, akin to N-(1,2-benzoxazol-3-yl)-4-methylbenzamide, have been used as probes for sigma-2 receptors. These compounds are valuable in studying the receptor's role in various physiological processes. For instance, one study explored the binding affinities of radiolabeled benzamide analogs to sigma-2 receptors, providing insight into their potential applications in medical research and diagnostics (Xu et al., 2005).
Electrochemical Applications
Benzoxazole derivatives, including compounds similar to N-(1,2-benzoxazol-3-yl)-4-methylbenzamide, have been studied for their electrochemical properties. These studies are crucial in understanding the quantitative determination of benzoxazoles using techniques like differential puls voltammetry (DPV) and square wave voltammetry (SWV). Such research aids in developing sensitive methods for detecting these compounds in various mediums (Zeybek et al., 2009).
Alzheimer's Disease Imaging
Certain 1,3-benzoxazole derivatives have been synthesized and evaluated as potential imaging agents for Alzheimer's Disease-related amyloid plaque. This research is pivotal in developing diagnostic tools for neurodegenerative diseases. These compounds have shown binding affinities in vitro and have been tested in vivo for their ability to cross the blood-brain barrier (Hausner et al., 2009).
properties
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)15(18)16-14-12-4-2-3-5-13(12)19-17-14/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPCQLHHUYRTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NOC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-benzoxazol-3-yl)-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide](/img/structure/B1667655.png)

![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)
![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)




